molecular formula C11H14N2O3S B6647329 1-Methyl-3-(2-methylsulfonylethyl)benzimidazol-2-one

1-Methyl-3-(2-methylsulfonylethyl)benzimidazol-2-one

Cat. No.: B6647329
M. Wt: 254.31 g/mol
InChI Key: NOXGGUZEIDQQFW-UHFFFAOYSA-N
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Description

1-Methyl-3-(2-methylsulfonylethyl)benzimidazol-2-one is a derivative of benzimidazole, a class of heterocyclic aromatic organic compounds. Benzimidazole derivatives are known for their wide range of biological activities, including antimicrobial, antiviral, anticancer, and antihypertensive properties . The unique structure of this compound makes it a compound of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with various reagents. For 1-Methyl-3-(2-methylsulfonylethyl)benzimidazol-2-one, the synthetic route may involve the following steps:

Industrial Production Methods

Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3-(2-methylsulfonylethyl)benzimidazol-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups .

Scientific Research Applications

1-Methyl-3-(2-methylsulfonylethyl)benzimidazol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-3-(2-methylsulfonylethyl)benzimidazol-2-one involves its interaction with specific molecular targets and pathways:

Properties

IUPAC Name

1-methyl-3-(2-methylsulfonylethyl)benzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3S/c1-12-9-5-3-4-6-10(9)13(11(12)14)7-8-17(2,15)16/h3-6H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOXGGUZEIDQQFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(C1=O)CCS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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